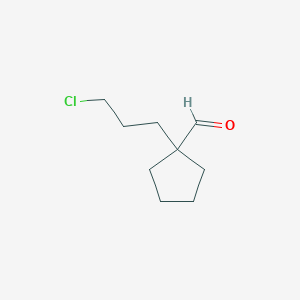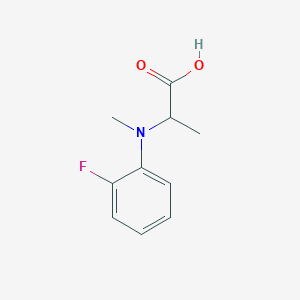
1-(1,3-Thiazol-4-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Thiazol-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(1,3-Thiazol-4-yl)butane-1,3-dione typically involves the reaction of appropriate thiazole derivatives with butane-1,3-dione under controlled conditions. One common synthetic route includes the use of thiazole-4-carboxylic acid as a starting material, which is then reacted with butane-1,3-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(1,3-Thiazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced thiazole derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Aplicaciones Científicas De Investigación
1-(1,3-Thiazol-4-yl)butane-1,3-dione has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Thiazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
1-(1,3-Thiazol-4-yl)butane-1,3-dione can be compared with other thiazole-containing compounds, such as:
1-(1,3-Thiazol-2-yl)butane-1,3-dione: This compound has a similar structure but differs in the position of the thiazole ring attachment, which can influence its reactivity and biological activity.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H7NO2S |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C7H7NO2S/c1-5(9)2-7(10)6-3-11-4-8-6/h3-4H,2H2,1H3 |
Clave InChI |
AWVRAJFTXCBDAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=CSC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13320395.png)

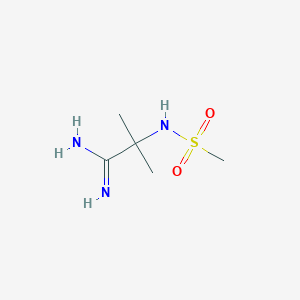
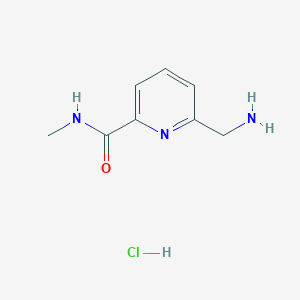


![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13320420.png)
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320425.png)
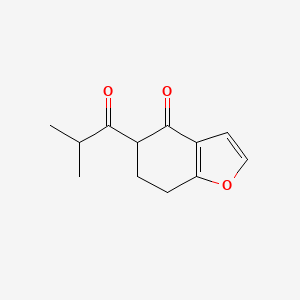
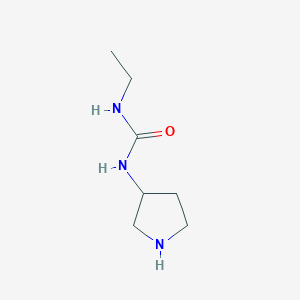
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13320446.png)
